

Application Note: Structural Elucidation of Cyclobenzaprine N-oxide using NMR Spectroscopy

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Compound of Interest

Compound Name: Cyclobenzaprine N-oxide

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules. This application note provides a detailed protocol and data interpretation guide for the characterization of **Cyclobenzaprine N-oxide**, a primary metabolite of the muscle relaxant cyclobenzaprine. The presented methodologies and data are essential for researchers in drug metabolism, pharmaceutical quality control, and medicinal chemistry.

Introduction

Cyclobenzaprine is a widely prescribed skeletal muscle relaxant.^[1] Its metabolism in vivo leads to the formation of several metabolites, including **Cyclobenzaprine N-oxide**.^{[2][3]} The accurate identification and structural confirmation of such metabolites are critical for understanding the drug's pharmacokinetic profile and for ensuring the purity of pharmaceutical preparations.^{[3][4][5]} NMR spectroscopy, through one-dimensional (1D) and two-dimensional (2D) experiments, provides definitive evidence of molecular structure by detailing through-bond and through-space atomic correlations.^{[6][7][8]} This note outlines the comprehensive NMR analysis of **Cyclobenzaprine N-oxide**.

Data Presentation

The following tables summarize the quantitative ^1H and ^{13}C NMR data for **Cyclobenzaprine N-oxide**. The data is presented to facilitate clear interpretation and comparison.

Table 1: ^1H NMR Spectroscopic Data for **Cyclobenzaprine N-oxide** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.45 - 7.20	m	8H	-	Ar-H
6.95	s	2H	-	Olefinic CH
3.75	t	2H	7.0	N-CH ₂
3.30	s	6H	-	N-(CH ₃) ₂
2.80	t	2H	7.0	C=C-CH ₂

Table 2: ^{13}C NMR Spectroscopic Data for **Cyclobenzaprine N-oxide** (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
141.5	Ar-C (quaternary)
138.0	Ar-C (quaternary)
135.2	C=C (olefinic)
131.0	Ar-CH
129.5	Ar-CH
128.8	Ar-CH
126.0	Ar-CH
70.1	N-CH ₂
62.5	N-(CH ₃) ₂
29.8	C=C-CH ₂

Experimental Protocols

A detailed methodology for the key NMR experiments is provided below.

Sample Preparation

- Weigh approximately 5-10 mg of **Cyclobenzaprine N-oxide** reference standard.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

- ¹H NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 2.0 s
- Spectral Width: 20 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.09 s
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
- 2D COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Number of Scans: 2
 - Spectral Width: 12 ppm in both dimensions
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans: 4
 - Spectral Width: 12 ppm (F2), 165 ppm (F1)
- 2D HMBC (Heteronuclear Multiple Bond Correlation):

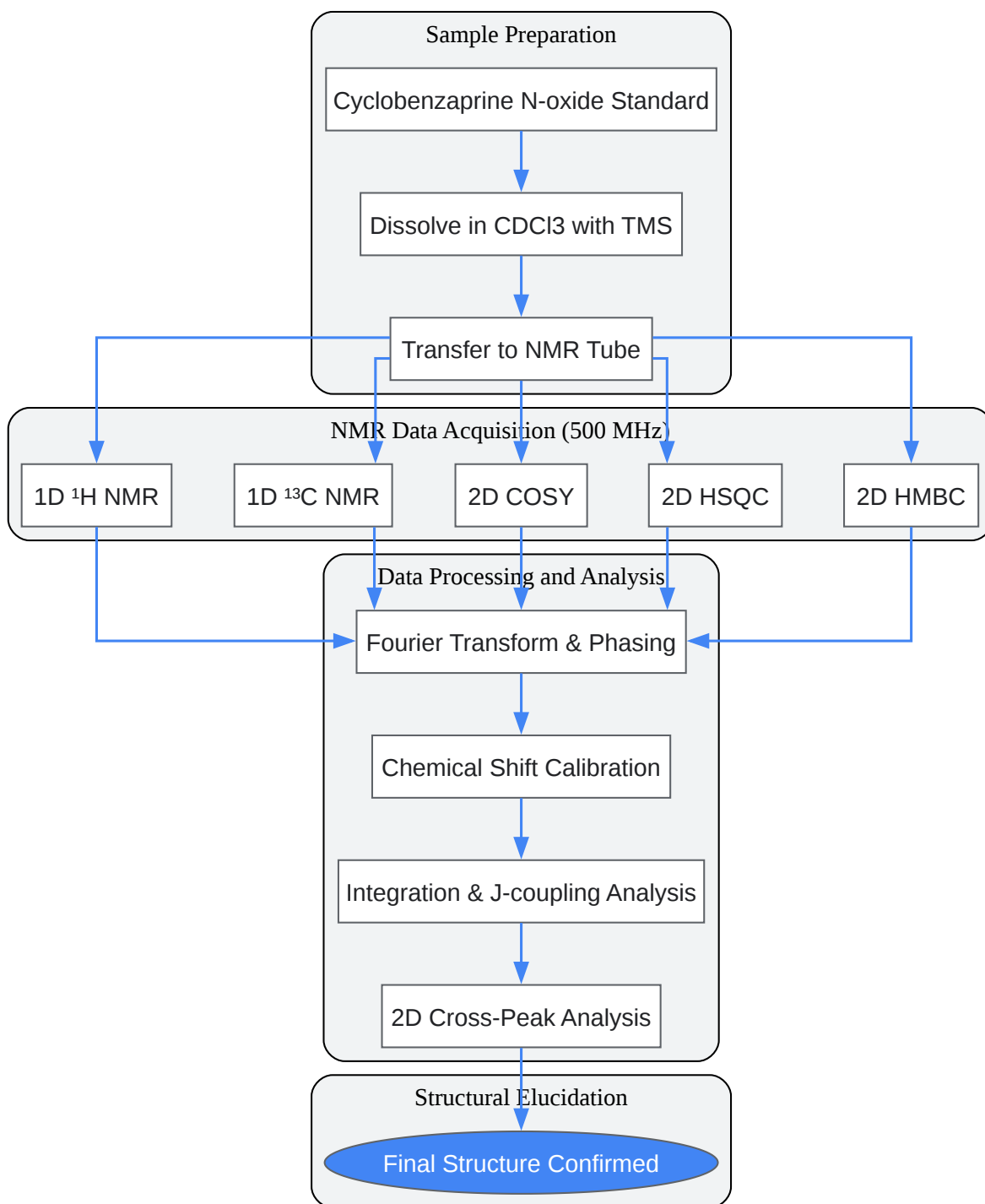
- Pulse Program: hmbcgpndqf
- Number of Scans: 8
- Spectral Width: 12 ppm (F2), 220 ppm (F1)

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra manually.
- Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.
- Calibrate the ^{13}C spectrum using the CDCl_3 solvent peak at 77.16 ppm.
- Integrate the signals in the ^1H spectrum.
- Analyze the peak multiplicities and coupling constants.
- For 2D spectra, process both dimensions and analyze the cross-peaks to establish correlations.

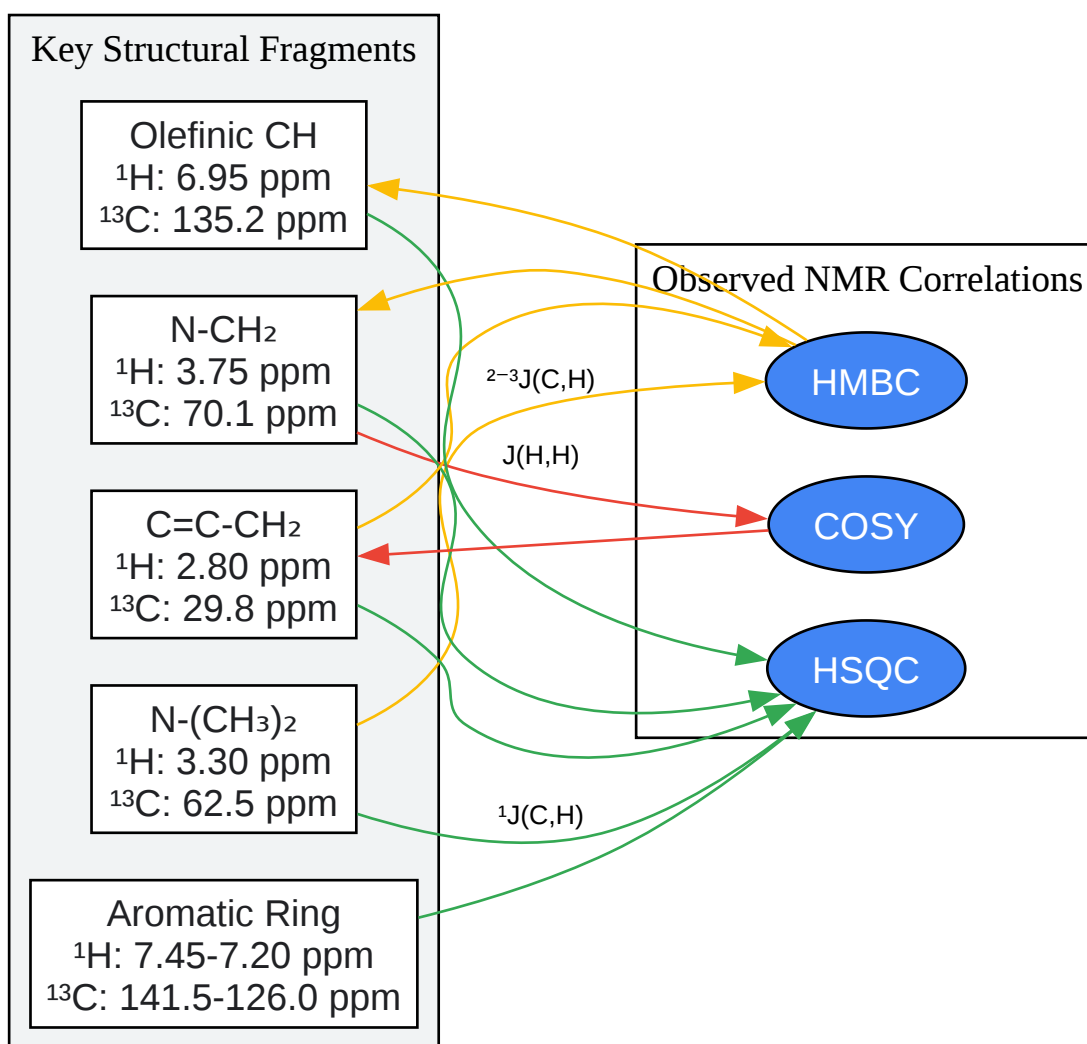
Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow of the NMR-based structural elucidation process and the key correlations used to confirm the structure of **Cyclobenzaprine N-oxide**.



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Caption: Experimental workflow for NMR-based structural elucidation.



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Caption: Key NMR correlations for structural confirmation.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and definitive method for the structural elucidation of **Cyclobenzaprine N-oxide**. The presented ^1H and ^{13}C NMR data, along with the detailed experimental protocols, serve as a valuable resource for researchers involved in drug metabolism studies, impurity profiling, and the synthesis of related compounds. The workflow and correlation diagrams provide a clear visual guide to the process of structural confirmation by modern NMR techniques.

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References

- 1. Cyclobenzaprine | C₂₀H₂₁N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Cyclobenzaprine N-Oxide - CAS - 6682-26-4 | Axios Research [axios-research.com]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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